![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brexanolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABA-A) receptorBrexanolone is the first drug approved by the US FDA specifically for the treatment of postpartum depression (PPD) in adult women .
Preparation Methods
Brexanolone is synthesized from allopregnanolone, a naturally occurring neurosteroid derived from progesteroneThe industrial production of brexanolone involves the use of sulfobutylether-beta-cyclodextrin as a solubilizing agent to enhance its aqueous solubility .
Chemical Reactions Analysis
Brexanolone undergoes various chemical reactions, including:
Reduction: The reduction of the ketone group at the C3 position to form a hydroxyl group.
Oxidation: The oxidation of the hydroxyl group at the C21 position to form a ketone group.
Substitution: The introduction of substituents at various positions on the steroid backbone.
Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation. The major products formed from these reactions are hydroxylated and oxidized derivatives of brexanolone .
Scientific Research Applications
Brexanolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Primarily used for the treatment of postpartum depression. .
Industry: Utilized in the development of new neuroactive steroid-based therapeutics
Mechanism of Action
Brexanolone exerts its effects by modulating the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing the activity of these receptors, brexanolone increases the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This mechanism is particularly effective in alleviating the symptoms of postpartum depression, which is associated with dysregulation of GABAergic signaling .
Comparison with Similar Compounds
Brexanolone is unique among neuroactive steroids due to its specific approval for the treatment of postpartum depression. Similar compounds include:
Allopregnanolone: The natural neurosteroid from which brexanolone is derived. It also modulates GABA-A receptor activity but is not approved for clinical use.
Ganaxolone: A synthetic analog of allopregnanolone that is being investigated for its potential use in treating epilepsy and other neurological disorders.
Sertraline: An antidepressant that is commonly used to treat postpartum depression but works through a different mechanism by inhibiting the reuptake of serotonin
Brexanolone’s unique mechanism of action and its specific approval for postpartum depression make it a valuable addition to the therapeutic options available for this condition.
properties
CAS RN |
100477-76-7 |
|---|---|
Molecular Formula |
C7H6N2S3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
InChI Key |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
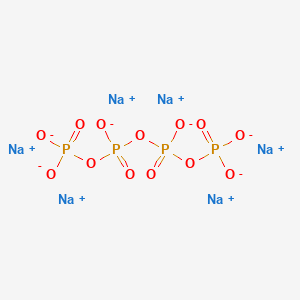
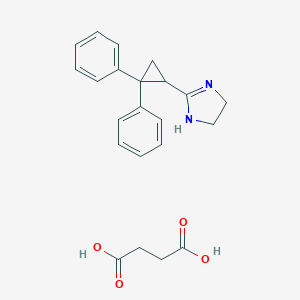
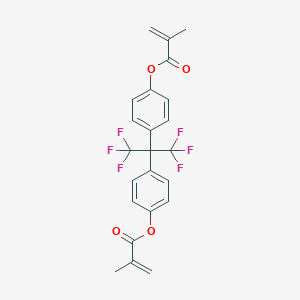
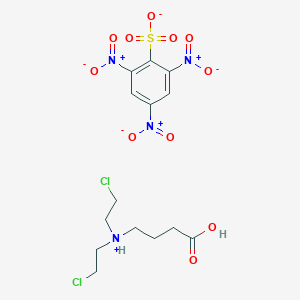
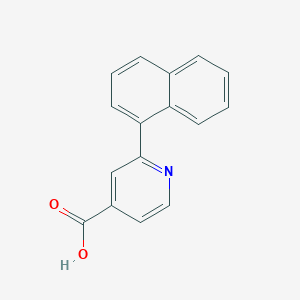
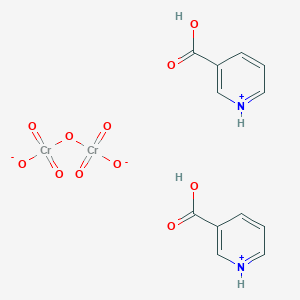


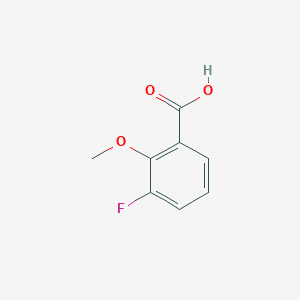
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)